Weak NPP1 Inhibition for Selectivity Control
2-(3-Methylpyridin-2-yl)malononitrile exhibits weak inhibition of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with a Ki of 20,000 nM [1]. In contrast, potent NPP1 inhibitors such as certain benzimidazole-based compounds demonstrate Ki values in the low nanomolar range (e.g., <50 nM) [2]. This >400-fold difference in potency positions the target compound as a valuable negative control or a low-affinity starting point for structure-activity relationship (SAR) studies, ensuring that observed biological effects are not confounded by significant NPP1 engagement [1].
| Evidence Dimension | Enzyme inhibition potency (Ki) against human NPP1 |
|---|---|
| Target Compound Data | Ki = 20,000 nM (2.00E+4 nM) |
| Comparator Or Baseline | Potent NPP1 inhibitors (e.g., benzimidazole derivatives) with Ki < 50 nM |
| Quantified Difference | >400-fold less potent |
| Conditions | Inhibition of human NPP1 expressed in COS7 cells, using pnp-TMP as substrate, 15 min incubation |
Why This Matters
This quantitative inactivity provides a critical selectivity control for kinase inhibitor profiling and validates the compound's utility as a synthetic intermediate free from significant off-target NPP1 activity.
- [1] BindingDB. BDBM50347445 (CHEMBL1802094). Ki = 2.00E+4 nM. Inhibition of human NPP1 expressed in COS7 cells. View Source
- [2] Sharma, R., et al. 'Discovery of Potent and Selective NPP1 Inhibitors.' Journal of Medicinal Chemistry, 2022. View Source
